REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Br:8][C:9]1[CH:15]=[CH:14][C:12]([NH2:13])=[CH:11][CH:10]=1.[C:16]([C:18](=[CH:27]OCC)[C:19]([NH:21][C:22](OCC)=[O:23])=[O:20])#[N:17]>>[C:16]([C:18]1[C:19](=[O:20])[NH:21][C:22](=[O:23])[N:1]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:27]=1)#[N:17].[C:16]([C:18]1[C:19](=[O:20])[NH:21][C:22](=[O:23])[N:13]([C:12]2[CH:14]=[CH:15][C:9]([Br:8])=[CH:10][CH:11]=2)[CH:27]=1)#[N:17]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C(C(=O)NC(=O)OCC)=COCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C(NC(N(C1)C1=CC=CC=C1)=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C(NC(N(C1)C1=CC=C(C=C1)Br)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Br:8][C:9]1[CH:15]=[CH:14][C:12]([NH2:13])=[CH:11][CH:10]=1.[C:16]([C:18](=[CH:27]OCC)[C:19]([NH:21][C:22](OCC)=[O:23])=[O:20])#[N:17]>>[C:16]([C:18]1[C:19](=[O:20])[NH:21][C:22](=[O:23])[N:1]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:27]=1)#[N:17].[C:16]([C:18]1[C:19](=[O:20])[NH:21][C:22](=[O:23])[N:13]([C:12]2[CH:14]=[CH:15][C:9]([Br:8])=[CH:10][CH:11]=2)[CH:27]=1)#[N:17]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C(C(=O)NC(=O)OCC)=COCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C(NC(N(C1)C1=CC=CC=C1)=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C(NC(N(C1)C1=CC=C(C=C1)Br)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |